REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([O:5][C:6](=[O:10])[CH2:7][C:8]#[N:9])[CH3:4].Br[CH2:12][CH2:13][CH:14]=[CH2:15]>CN(C=O)C>[CH2:3]([O:5][C:6](=[O:10])[CH:7]([C:8]#[N:9])[CH2:15][CH2:14][CH:13]=[CH2:12])[CH3:4] |f:0.1|
|
Name
|
|
Quantity
|
3.14 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC#N)=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
BrCCC=C
|
Type
|
CUSTOM
|
Details
|
to stir for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flame dried flask
|
Type
|
CUSTOM
|
Details
|
equipped with a Firestone valve and under a stream of dry nitrogen
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
to stir overnight after which the solvent
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was removed by reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting crude mixture was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed 3 times with 1N HCl solution
|
Type
|
CUSTOM
|
Details
|
The organic and aqueous layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography
|
Type
|
ADDITION
|
Details
|
a mixture of 9:1 heptanes to ethyl acetate
|
Type
|
CUSTOM
|
Details
|
to yield a clear colorless oil
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(CCC=C)C#N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |